molecular formula C6H5Cl3Ge B087307 Phenyltrichlorogermane CAS No. 1074-29-9

Phenyltrichlorogermane

Cat. No. B087307
CAS RN: 1074-29-9
M. Wt: 256.1 g/mol
InChI Key: CIWQSBMDFPABPQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Phenyltrichlorogermane can be synthesized with high selectivity from elemental germanium, tetrachlorogermane, and chlorobenzene without the use of a catalyst. A notable intermediate in this process is dichlorogermylene, which forms by the reaction of germanium with tetrachlorogermane. This intermediate then inserts into the C−Cl bond of chlorobenzene to yield phenyltrichlorogermane. The reaction achieves almost complete conversion of germanium and tetrachlorogermane, demonstrating a highly efficient synthesis method (Okamoto, Asano, & Suzuki, 2001).

Molecular Structure Analysis

The molecular structure of organogermanium compounds, including phenyltrichlorogermane, often features germanium in a tetrahedral environment, surrounded by different substituents that can include phenyl groups and halogens. For example, acetyltriphenylgermane, a related compound, has been studied to understand the arrangement around the germanium atom, where phenyl rings are oriented in a propeller fashion around germanium, indicating steric interactions and potential for unique chemical reactivity (Harrison & Trotter, 1968).

Scientific research applications

  • Synthesis and Selectivity: Phenyltrichlorogermane can be synthesized with high selectivity (96%) from elemental germanium, tetrachlorogermane, and chlorobenzene without using a catalyst. This process involves the formation of dichlorogermylene as an intermediate, which then reacts with chlorobenzene to yield phenyltrichlorogermane (Okamoto, Asano, & Suzuki, 2001).

  • Spectral Analysis: The infrared-absorption and Raman spectra of liquid phenyltrichlorogermane have been recorded and analyzed in detail. This study has helped in understanding the molecular structure and fundamental vibrations of phenyltrichlorogermane (Durig, Sink, & Bush, 1966).

  • Catalytic Synthesis: Copper(I) chloride has been found to be an effective catalyst in the direct synthesis of phenylchlorogermanes, including phenyltrichlorogermane. The reaction predominantly yields diphenyldichlorogermane, but initially produces phenyltrichlorogermane (Okamoto, Asano, & Suzuki, 2002).

  • Germylgermylenes Characterization: Phenyl(phenyldichlorogermyl)germylene has been characterized during the decomposition of trigermanes by α-elimination, contributing to the understanding of germanium divalent organic intermediates (Rivière, Satge, & Soula, 1973).

  • Chemical Reactivity with Carbonyles: Phenylgermanes and phenylchlorogermanes show a tendency to add to double carbon-carbon bonds of certain ketones, indicating their potential reactivity and applications in organic synthesis (Satge & Rivière, 1969).

  • Addition to Carbonyl Groups: Phenylchlorohydrogermanes can add to the carbonyl group of aldehydes and ketones, forming α-chlorogermylalcohols. This reaction is predominant in the case of phenyldichlorogermane and highlights the high electronegativity of germanium (Rivière & Satgé, 1973).

properties

IUPAC Name

trichloro(phenyl)germane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H5Cl3Ge/c7-10(8,9)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIWQSBMDFPABPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Ge](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl3Ge
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80148035
Record name Trichlorophenylgermane
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Molecular Weight

256.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyltrichlorogermane

CAS RN

1074-29-9
Record name Trichlorophenylgermane
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Record name Trichlorophenylgermane
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Record name 1074-29-9
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Record name Trichlorophenylgermane
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Record name Trichlorophenylgermane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
103
Citations
M Okamoto, T Asano, E Suzuki - Organometallics, 2001 - ACS Publications
… not prerequisite for our phenyltrichlorogermane synthesis. This … chlorobenzene to give phenyltrichlorogermane 9 as shown in … the formation of 2 mol of phenyltrichlorogermane (eq 5). As …
Number of citations: 10 pubs.acs.org
B Lepeška, V Chvalovský - Collection of Czechoslovak Chemical …, 1970 - cccc.uochb.cas.cz
The directing effect of methylchlorosubstituted germyl groups was estimated during electrophilic chlorination of phenylmethylchlorogermanes of the general formula C6 H s Ge (CH 3h _ …
Number of citations: 2 cccc.uochb.cas.cz
M Okamoto, T Asano, E Suzuki - Catalysis letters, 2002 - Springer
… diphenyldichlorogermane and phenyltrichlorogermane. The reaction mainly gave diphenyldichlorogermane; however at the beginning of the reaction, phenyltrichlorogermane was …
Number of citations: 7 link.springer.com
J Schraml, J Hetflejš, J Pich… - Collection of …, 1970 - cccc.uochb.cas.cz
… 2 Low-field Halves of Experimental and Theoretical 100 MHz Spectra of p-Methoxyphenyltrichlorogermane in · CCl4 a Experimental spectrum; b theoretical spectrum of solution J; c …
Number of citations: 0 cccc.uochb.cas.cz
JM Meyer - 1968 - search.proquest.com
University Microfilms, Inc., Ann Arbor, Michigan Page 1 This dissertation has been microfilmed exactly as received 69-1893 MEYER, James Melvin, 1943- SOME STUDIES OF THE …
Number of citations: 0 search.proquest.com
M Okamoto, T Asano, E Suzuki - Dalton Transactions, 2004 - pubs.rsc.org
… The formation of phenyltrichlorogermane was caused by the insertion of dichlorogermylene, formed from elemental germanium and tetrachlorogermane, into the carbon–chlorine bond …
Number of citations: 3 pubs.rsc.org
JR Durig, CW Sink - Spectrochimica Acta Part A: Molecular Spectroscopy, 1968 - Elsevier
… vibrational spectra of phenyltrichlorogermane and assigned the … cm-’ and a few of the fundamentals of phenyltrichlorogermane … The revised assignments for the phenyltrichlorogermane …
Number of citations: 9 www.sciencedirect.com
VG Lakhtin, MI Vorob'eva, EG Gordeev… - Russian Journal of …, 2014 - Springer
… III, phenyltrichlorogermane, decomposes noticeably in the presence of high concentrations of AlCl3. Hence, while heating PhGeCl3 for 4 h at 120C in the presence of 5 and 20 mol % of …
Number of citations: 4 link.springer.com
OH Johnson - Inorganic Syntheses, 1957 - Wiley Online Library
… GeC14 + Hg(CsH5), --+ C6H5GeC13 + CsH5HgCI Diphenylmercury combines with germanium(1V) chloride in a sealed tube at 140” to form phenyltrichlorogermane. …
Number of citations: 4 onlinelibrary.wiley.com
E Lukevics, L Ignatovich, S Belyakov - Journal of organometallic chemistry, 1999 - Elsevier
… A yellow solution was distilled in vacuo and the fraction boiling at 80C/3.5 mmHg was collected to yield phenyltrichlorogermane 1.7 g (yield 13%). To a phenyltrichlorogermane solution (…
Number of citations: 59 www.sciencedirect.com

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